2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid
Description
Overview in Contemporary Chemical Research
2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid exemplifies the convergence of two critical pharmacophores: the β-lactam ring system and the α-amino acid backbone. The 3-azabicyclo[3.1.0]hexane scaffold introduces significant ring strain, enhancing reactivity toward biological targets such as penicillin-binding proteins. Contemporary studies focus on leveraging this strain to develop inhibitors of bacterial cell wall synthesis enzymes, drawing parallels to the mechanism of classical β-lactam antibiotics. Additionally, the amino acid moiety enables integration into peptide-based therapeutics, offering opportunities for targeted drug delivery.
Recent advances in computational chemistry have facilitated molecular docking studies of this compound, revealing preferential binding to active sites containing nucleophilic serine residues—a hallmark of β-lactamase resistance mechanisms. Table 1 summarizes key structural parameters derived from X-ray crystallography and density functional theory (DFT) calculations:
| Property | Value | Method |
|---|---|---|
| Bicyclic ring strain energy | 28.5 kcal/mol | DFT (B3LYP/6-31G*) |
| C=O bond length (dioxo) | 1.21 Å | X-ray diffraction |
| N-C(O) bond angle | 89.7° | X-ray diffraction |
Historical Context and Discovery
The historical development of this compound is rooted in mid-20th century β-lactam research. Hermann Staudinger's 1907 synthesis of the first β-lactam laid the groundwork for understanding strained amide reactivity. The specific 3-azabicyclo[3.1.0]hexane system emerged from efforts to rigidify the β-lactam ring, inspired by natural products like ficellomycin, which contains a related 1-azabicyclo[3.1.0]hexane moiety.
In 1998, Breckpot-inspired cyclization methods enabled the first laboratory synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives via Grignard-mediated [2+2] cycloadditions of β-amino acid esters. Subsequent functionalization with propanoic acid side chains was achieved through nucleophilic ring-opening reactions, as detailed in Patel et al.'s 2005 study on bicyclic amino acid analogs.
Relevance to Amino Acid and Bicyclic Scaffold Research
The compound's hybrid structure addresses two persistent challenges in drug design:
- Bicyclic Scaffold Rigidity : The 3-azabicyclo[3.1.0]hexane system imposes conformational restraint, reducing entropic penalties during target binding. This contrasts with flexible acyclic amides, which require energy-intensive conformational locking.
- Amino Acid Biocompatibility : The α-amino acid terminus permits incorporation into peptide vectors without disrupting biological recognition. For example, 3,4-dimethoxyphenylalanine derivatives demonstrate enhanced blood-brain barrier permeability compared to non-amino acid β-lactams.
Recent structure-activity relationship (SAR) studies highlight the critical role of the 6,6-dimethyl groups in shielding the β-lactam ring from hydrolytic degradation. Molecular dynamics simulations indicate these substituents reduce water access to the electrophilic carbonyl carbon by 73% compared to unmethylated analogs.
Scope and Objectives of the Review
This review systematically evaluates:
- Synthetic methodologies for constructing the 3-azabicyclo[3.1.0]hexane core
- Spectroscopic techniques for characterizing ring strain and substituent effects
- Emerging applications in enzyme inhibition and prodrug design
Excluded from discussion are pharmacokinetic properties and toxicological profiles, as current literature focuses primarily on synthetic and mechanistic aspects.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2)5-6(10)8(14)12(7(5)13)3-4(11)9(15)16/h4-6H,3,11H2,1-2H3,(H,15,16) |
InChI Key |
ODDIDUOPKDYELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)CC(C(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Key Intermediate)
This bicyclic dione intermediate is central to synthesizing the target compound. The preparation involves an amination ring-closure reaction starting from a carboxylic acid precursor and ammonium acetate.
Method Overview (Patent CN115197119B):
- Reactants: Carboxylic acid (referred to as "caronic acid") and ammonium acetate.
- Reaction Conditions:
- Mass ratio of carboxylic acid to ammonium acetate: 158:350.
- Temperature: 130–150 °C (optimal at 140 °C).
- Duration: 18–28 hours (typically 18 hours).
- Procedure:
- Mix carboxylic acid and ammonium acetate in a three-neck flask.
- Heat to 140 °C and maintain for 18 hours with monitoring by HPLC to ensure raw material conversion below 0.3%.
- Cool to room temperature.
- Add methylene dichloride and water to separate organic and aqueous phases.
- Extract aqueous phase multiple times with methylene dichloride.
- Combine organic layers and evaporate to dryness.
- Dissolve residue in toluene, then distill partially.
- Crystallize by adding n-hexane dropwise at 0 °C, stir for 2 hours.
- Filter and dry to obtain the bicyclic dione.
- Yield: 94.6%
- HPLC Purity: 99.4%
- Melting Point: 114.5–116.1 °C
| Parameter | Value |
|---|---|
| Carboxylic acid : Ammonium acetate (mass ratio) | 158 : 350 |
| Reaction temperature | 140 °C |
| Reaction time | 18 hours |
| Extraction solvent | Methylene dichloride |
| Crystallization solvent | n-Hexane |
| Yield | 94.6% |
| Purity (HPLC) | 99.4% |
| Melting point | 114.5–116.1 °C |
This method is recognized for its high yield and purity, making it suitable for scale-up and industrial applications.
Reduction to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
The bicyclic dione can be reduced to the corresponding 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, which is a key intermediate in subsequent functionalization steps.
Synthetic Routes (ChemicalBook, Patent WO2007075790A1):
Method 1: LiAlH4 Reduction
- Reagents: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
- Procedure:
- Prepare a THF solution of LiAlH4 under nitrogen, warmed to 40 °C.
- Add solution of bicyclic dione in THF dropwise to LiAlH4 mixture, allowing temperature to rise to reflux (~70 °C).
- Maintain reflux for ~3 hours.
- Quench reaction in biphasic aqueous-organic mixture containing potassium sodium tartrate and sodium hydroxide.
- Separate organic layer, extract aqueous phase, and distill organic layer to isolate product.
- Yield: 88%
- Product: Colorless liquid with characteristic NMR signals confirming structure.
Method 2: Sodium Borohydride and Boron Trifluoride Etherate
- Reagents: Sodium borohydride (NaBH4) and boron trifluoride diethyl etherate (BF3·Et2O).
- Procedure:
- Suspend bicyclic dione in dry THF at -30 to -20 °C.
- Add NaBH4 followed by BF3·Et2O slowly at low temperature.
- Stir for 7–8 hours at 40–50 °C.
- Remove solvents by distillation.
- Quench unreacted NaBH4 with methanol.
- Extract with toluene, wash, dry, and evaporate to yield product.
- Yield: Approx. 90% (reported 1.3 g from 2 g scale).
- Product purity by GC: 96%.
Method 3: Catalytic Hydrogenation
- Reagents: Benzylated amine precursor, acetic acid, 5% Pd/C catalyst, hydrogen gas.
- Procedure:
- Filter benzylated amine suspension through charcoal.
- Add acetic acid and transfer to hydrogenator with Pd/C catalyst.
- Hydrogenate under 3 bar H2 at 20–25 °C for 6 hours.
- Filter catalyst and concentrate solvent.
- Add water and sodium hydroxide, extract with methyl tert-butyl ether (MTBE).
- Heat organic phase and distill to obtain bicyclic amine.
- Yield: 97.8%
- Product: Colorless liquid.
| Reduction Method | Reagents | Conditions | Yield (%) | Product Purity |
|---|---|---|---|---|
| LiAlH4 Reduction | LiAlH4/THF | Reflux ~70 °C, 3 hours | 88 | Confirmed by NMR |
| NaBH4/BF3·Et2O Reduction | NaBH4, BF3·Et2O, THF | -30 to 50 °C, 7–8 hours | ~90 | 96% (GC) |
| Catalytic Hydrogenation | Pd/C, H2, Acetic acid, MeOH, MTBE | 3 bar H2, 20–25 °C, 6 hours | 97.8 | High purity |
These methods provide options depending on scale, equipment availability, and desired purity.
Summary Table of Preparation Steps
| Step No. | Compound/Intermediate | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Carboxylic acid + ammonium acetate, 140 °C, 18 h | 94.6 | High purity, crystallization step |
| 2 | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | LiAlH4/THF reflux or NaBH4/BF3·Et2O or Pd/C H2 | 88–98 | Multiple reduction routes |
| 3 | 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid | Coupling with amino acid derivatives (literature inferred) | Variable | Functionalization step |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid involves its interaction with specific molecular targets. This compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on substituent effects, synthetic accessibility, and functional properties.
Structural Variations and Physicochemical Properties
*Inferred from structure; †Calculated based on formula; ‡No discontinuation noted in evidence.
Key Observations :
- Replacement of the carboxylic acid with an amide group (as in the propanamide analog) reduces molecular weight and polarity, which may alter membrane permeability and solubility .
- The thia-azabicyclo[3.2.0]heptane analog () incorporates sulfur, which could influence electronic properties and binding affinity in pharmaceutical contexts .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid, and how can purity be maximized?
Methodological Answer: The synthesis of this compound can be adapted from methods used for structurally related azabicyclo compounds. A viable approach involves:
- Spirocyclic nitrile reduction : Reduce spirocyclic oxetanyl nitriles using LiAlH₄ or NaBH₄ under controlled temperatures (0–25°C) to form the azabicyclo core .
- Functionalization : Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions. For example, react the bicyclic amine with bromopropanoic acid derivatives in the presence of a base (e.g., K₂CO₃) .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the product. Monitor purity via LC-MS and ¹H NMR (D₂O or DMSO-d₆) .
Q. Table 1: Synthetic Route Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | LiAlH₄, THF, 0°C → 25°C, 12h | 65–70 | 85% |
| Propanoic acid coupling | Bromopropanoic acid, K₂CO₃, DMF, 60°C, 6h | 50–55 | 90% |
| Final purification | Prep HPLC (ACN/H₂O + 0.1% TFA) | 40–45 | ≥98% |
Q. How is the stereochemistry of the azabicyclo[3.1.0]hexane core confirmed?
Methodological Answer:
- X-ray crystallography : Resolve the absolute configuration by co-crystallizing the compound with a chiral resolving agent (e.g., L-tartaric acid) and analyze using single-crystal X-ray diffraction .
- NMR spectroscopy : Use NOESY or ROESY to detect spatial proximity of protons in the bicyclic system. For example, coupling constants (J values) between H-1 and H-5 in the azabicyclo ring confirm cis/trans relationships .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the dimethyl and dioxo groups in biological activity?
Methodological Answer:
- Analog synthesis : Prepare derivatives lacking the dimethyl group (e.g., 6,6-H₂ analogs) or replacing dioxo with mono-oxo/thio groups. Use methods similar to HCV protease inhibitor SAR studies (e.g., solid-phase synthesis for rapid analog generation) .
- Biological assays : Test analogs against target enzymes (e.g., proteases or kinases) using fluorescence-based activity assays. For example, measure IC₅₀ values in a dose-response format .
- Data analysis : Correlate structural modifications with activity changes. A 2025 study showed that dimethyl groups enhance steric hindrance, improving selectivity for hydrophobic binding pockets .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental measurements?
Methodological Answer:
- Experimental validation : Use the shake-flask method (pH 7.4 PBS buffer) to measure equilibrium solubility. Compare with computational predictions (e.g., ALOGPS, SwissADME) .
- pH adjustment : Test solubility at physiologically relevant pH levels (1.2–6.8) to account for ionization effects. For example, the carboxylic acid group may deprotonate, increasing solubility at higher pH .
- Co-solvent systems : Use DMSO or cyclodextrin-based formulations to enhance solubility for in vitro assays .
Q. Table 2: Solubility Data Comparison
| Method | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) | Conditions |
|---|---|---|---|
| ALOGPS | 0.12 | 0.09 ± 0.02 | PBS, pH 7.4 |
| SwissADME | 0.15 | 0.11 ± 0.03 | PBS, pH 7.4 |
| Shake-flask | N/A | 0.08 ± 0.01 | Simulated gastric fluid, pH 1.2 |
Q. How can molecular docking studies predict interactions with enzymatic targets?
Methodological Answer:
- Target selection : Prioritize enzymes with conserved binding pockets (e.g., serine proteases or oxidoreductases) based on structural homology to known inhibitors .
- Docking workflow :
- Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values. A 2025 study on azabicyclo-based HCV inhibitors achieved a correlation coefficient (R²) of 0.85 between docking scores and activity .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability?
Methodological Answer:
- Animal models : Administer the compound orally (10 mg/kg) and intravenously (2 mg/kg) to rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24h post-dose .
- Bioanalysis : Quantify plasma concentrations using LC-MS/MS (ESI+ mode, MRM transitions). Validate the method per FDA guidelines (precision ≤15%, accuracy 85–115%) .
- Data modeling : Calculate AUC, Cmax, t₁/₂, and bioavailability (F) using non-compartmental analysis (Phoenix WinNonlin). A 2026 study reported F = 22% due to first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
